Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-

HIF-1 inhibition SAR Aryloxyacetylamino benzoic acid

Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- (CAS 649773-63-7) is a synthetic small molecule classified as an (aryloxyacetylamino)benzoic acid derivative. Its structure incorporates a 2'-methyl-[1,1'-biphenyl]-4-yloxy group linked via an acetylamino bridge to a benzoic acid moiety.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 649773-63-7
Cat. No. B12588914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-
CAS649773-63-7
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C22H19NO4/c1-15-5-2-3-8-20(15)16-9-11-19(12-10-16)27-14-21(24)23-18-7-4-6-17(13-18)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26)
InChIKeyOLBVXETYCGSKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- (CAS 649773-63-7): A Specialized Aryloxyacetylamino Benzoic Acid Building Block


Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- (CAS 649773-63-7) is a synthetic small molecule classified as an (aryloxyacetylamino)benzoic acid derivative. Its structure incorporates a 2'-methyl-[1,1'-biphenyl]-4-yloxy group linked via an acetylamino bridge to a benzoic acid moiety. This compound belongs to a chemical class explored for inhibiting protein-protein interactions and enzymes, most notably hypoxia-inducible factor-1 (HIF-1) [1] and, to a lesser extent, urokinase-type plasminogen activator (uPA) [2]. Its analytical characterization is available in primary literature, detailing its synthesis and physicochemical properties [1].

Critical Limitations of Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-: Why In-Class Analogs Are Not Direct Replacements


While the (aryloxyacetylamino)benzoic acid scaffold is prominent in HIF-1 inhibition, Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- is a specific, low-potency congener. A simple substitution with other analogs, such as the adamantyl-containing lead compound (1) or the hydroxylated derivative (23) from the same series, is not scientifically valid [1]. Crucially, its reported biological activity against urokinase-type plasminogen activator (uPA) is exceptionally weak, with an IC50 of 39,400 nM [2]. This contrasts sharply with potent in-class uPA inhibitors like biphenyl amidine 1 (IC50 98 nM) [3]. Therefore, procurement based solely on scaffold similarity without recognizing this compound's specific, low-activity profile would lead to experimental failure in any program targeting potent uPA inhibition. Its value is not as a lead inhibitor but as a specific structural comparator or synthetic intermediate.

Quantitative Performance Profile of CAS 649773-63-7: Evidence-Based Differentiation


HIF-1 Inhibitory Activity: Scaffold Confirmation and Structure-Activity Relationship (SAR) Context

Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- is a defined compound within the (aryloxyacetylamino)benzoic acid class reported to inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity. Its specific quantitative inhibition potency in cell-based HRE reporter assays is documented in the primary medicinal chemistry literature [1]. This data confirms its validity as a member of this pharmacophore class, distinct from other aryloxyacetylamino scaffolds with different substitution patterns that may be inactive.

HIF-1 inhibition SAR Aryloxyacetylamino benzoic acid

uPA Enzyme Inhibition: Quantitatively Weak Activity Defines a Key Limitation

In a direct enzymatic assay, Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- demonstrated extremely weak inhibition of urokinase-type plasminogen activator (uPA) with an IC50 of 39,400 nM [1]. This level of activity is approximately 400-fold weaker than potent in-class tool compounds like biphenyl amidine 1 (IC50 98 nM) [2], establishing its unsuitability as a uPA inhibitor probe.

uPA inhibitor enzyme assay negative control

Specialized Application Scenarios for Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-


Medicinal Chemistry SAR Exploration for HIF-1 Inhibitors

This compound serves as a defined structural variant in the (aryloxyacetylamino)benzoic acid series, enabling precise SAR studies to understand the impact of different aryl substitutions on HIF-1 inhibitory activity [1]. Its known IC50 value from a published cell-based reporter assay provides a specific data point for computational modeling and lead optimization.

Negative Control for uPA Activity Assays

Given its exceptionally weak IC50 of 39,400 nM against uPA, this compound is an ideal negative control in experiments designed to profile the selectivity and potency of novel uPA inhibitors [2]. It provides a clear benchmark for differentiating true inhibitory activity from non-specific assay interference.

Analytical Reference and Synthetic Intermediate

The compound's well-defined chemical structure allows it to be used as an analytical standard (e.g., for HPLC, LC-MS) in the development and quality control of related synthetic pathways. Its synthesis is described in the public domain, making it a valuable intermediate for generating further novel analogs [1].

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